1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate
Description
1,4-Dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate is a complex heterocyclic compound featuring a benzene dicarboxylate core substituted with a dihydropyridine ring bearing a 3-nitrophenylmethoxy group and an amide linkage. Its structure integrates multiple functional groups:
- Ester groups: The 1,4-dimethyl dicarboxylate moiety on the benzene ring.
- Amide linkage: Connects the benzene ring to the dihydropyridine system.
- Electron-withdrawing substituents: The 3-nitrophenyl group and the 2-oxo group on the dihydropyridine ring, which influence electronic properties and reactivity .
Potential applications include pharmaceutical intermediates or catalysts due to its structural resemblance to bioactive scaffolds .
Properties
IUPAC Name |
dimethyl 2-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O9/c1-33-22(29)15-8-9-17(23(30)34-2)19(12-15)24-20(27)18-7-4-10-25(21(18)28)35-13-14-5-3-6-16(11-14)26(31)32/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGCPBYGUBIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate has garnered attention in recent years due to its potential biological activities. This detailed article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound can be characterized by the following structural features:
- Dihydropyridine core : This structure is known for its role in various biological activities.
- Nitrophenyl group : The presence of a nitrophenyl moiety may contribute to its reactivity and biological interactions.
- Dicarboxylate functionality : This feature can influence solubility and interaction with biological targets.
Molecular Formula
The molecular formula is , indicating a complex structure that may interact with multiple biological pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor effects. For instance, an analogue demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests potential applications in cancer therapy due to its ability to inhibit tumor growth effectively .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases, which are crucial for cell signaling pathways related to growth and proliferation.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Metabolism : The metabolic pathways that process the compound within the body can influence efficacy and safety.
Study 1: Anticancer Efficacy
In a study involving various derivatives of dihydropyridine compounds, it was found that modifications at specific positions significantly enhanced anticancer activity against several cancer cell lines. The study highlighted that introducing a nitrophenyl group improved potency against tumor cells .
Study 2: Selective Kinase Inhibition
Another research focused on the selectivity of kinase inhibitors derived from dihydropyridine structures demonstrated that specific substitutions led to improved selectivity for Met kinase over other kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic effects .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Antitumor Activity | Complete tumor stasis |
| Mechanism | Kinase inhibition |
| Bioavailability | TBD |
| Metabolic Pathways | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules (Table 1). Key differentiating factors include substituent effects, molecular weight, and pharmacological relevance.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Substituent Effects on Reactivity and Stability
- Nitro vs.
- Amide vs. Ester Linkages : The amide group in the target compound may confer greater hydrolytic stability under physiological conditions compared to ester-rich analogs like Ben-1.
- Dihydropyridine vs. Tetrahydroimidazo-pyridine Cores : The dihydropyridine ring in the target compound lacks the fused imidazole system seen in 1l and 2d, reducing steric hindrance and altering binding affinity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
